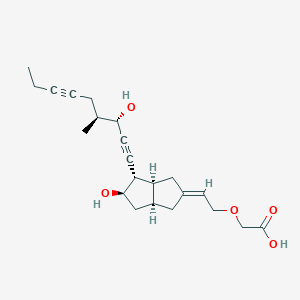
4-Nitro-1,2,5-oxadiazole-3-carbonitrile
Overview
Description
4-Nitro-1,2,5-oxadiazole-3-carbonitrile is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They act on enzymes like thymidylate-synthase, HDAC (histone deacetylase), topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
Oxadiazoles are known to interact with their targets, leading to inhibition of key enzymes and pathways . This interaction results in the disruption of essential biological processes, thereby exerting their anti-infective effects .
Biochemical Pathways
Oxadiazoles are known to inhibit several pathways, including those involving thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway, and targeting tubulin polymerization .
Pharmacokinetics
One study revealed that a related compound was non-toxic to mice at a concentration of 100 mg/kg , suggesting potential bioavailability.
Result of Action
Based on the known actions of oxadiazoles, it can be inferred that the compound may disrupt essential biological processes, leading to the death or inhibition of infectious agents .
Action Environment
The compound’s thermal stability has been noted, which could potentially influence its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1,2,5-oxadiazole-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of malononitrile with hydroximidoyl chloride in the presence of a base such as sodium ethoxide in tetrahydrofuran (THF) solvent . The reaction proceeds through nucleophilic attack and subsequent cyclization to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1,2,5-oxadiazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate for oxidation , reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized oxadiazole compounds.
Scientific Research Applications
4-Nitro-1,2,5-oxadiazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of energetic materials and other industrial chemicals.
Comparison with Similar Compounds
4-Nitro-1,2,5-oxadiazole-3-carbonitrile can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Known for its anti-infective properties.
1,3,4-Oxadiazole: Used in the development of anticancer agents.
1,2,5-Oxadiazole: Similar to this compound but with different substitution patterns and properties.
Properties
IUPAC Name |
4-nitro-1,2,5-oxadiazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3N4O3/c4-1-2-3(7(8)9)6-10-5-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJPNMYLWXNBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NON=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)
![4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B119629.png)



![[5'-13C]thymidine](/img/structure/B119643.png)






